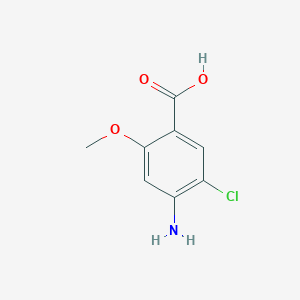

4-Amino-5-chloro-2-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEATKYEARPWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222391 | |

| Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7206-70-4 | |

| Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7206-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007206704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-chloro-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ8L2L84EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of 4-Amino-5-chloro-2-methoxybenzoic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-chloro-2-methoxybenzoic acid is a substituted benzoic acid derivative with significant applications in pharmaceutical and chemical research. It serves as a key intermediate in the synthesis of various organic molecules and is notably recognized as a metabolite of the drug Metoclopramide. Furthermore, it exhibits biological activity as a 5-HT4 receptor agonist, making it a compound of interest in drug discovery and development. This technical guide provides a detailed overview of its physical and chemical properties, experimental protocols for their determination, and insights into its relevant biological pathways.

Chemical and Physical Properties

The structural and property data for this compound are summarized below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Amino-5-chloro-o-anisic acid, 5-Chloro-4-amino-2-methoxybenzoic acid | [1][2] |

| CAS Number | 7206-70-4 | [2] |

| Molecular Formula | C₈H₈ClNO₃ | [3] |

| Molecular Weight | 201.61 g/mol | [3] |

| Appearance | White to beige crystalline powder | [4] |

| Melting Point | 206-208 °C (decomposes) | [2] |

| Boiling Point | Data not available. | |

| Solubility | Slightly soluble in water; soluble in alcohols and ketones. | [1] |

| pKa | Data not available. |

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the identification and structural elucidation of this compound.

Table 2: Spectroscopic Data

| Technique | Key Data Points | Source(s) |

| ¹H NMR | Spectra available in literature. | [5][6] |

| ¹³C NMR | Spectra available in literature. | [5][7] |

| Infrared (IR) | Spectra available in literature. | [5] |

| Mass Spectrometry | Molecular Ion (m/z): 201. | [5][8] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with high-boiling point oil (e.g., paraffin (B1166041) oil)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered using a mortar and pestle.[9]

-

Capillary Tube Filling: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm, ensuring the powder is compact by gently tapping the sealed end on a hard surface.[9][10]

-

Apparatus Setup:

-

Melting Point Apparatus: Place the capillary tube in the sample holder of the melting point apparatus.

-

Thiele Tube: If using a Thiele tube, attach the capillary tube to the thermometer with a rubber band or thread, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the oil bath.[10]

-

-

Heating: Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[9]

-

Replicates: Perform the measurement in triplicate to ensure accuracy.[10]

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a specific solvent.

Objective: To quantitatively determine the solubility of this compound in various solvents (e.g., water, ethanol, acetone).

Materials:

-

This compound sample

-

Selected solvents (e.g., purified water, ethanol, acetone)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial.[12]

-

Equilibration: Seal the vials and place them in a constant temperature bath (e.g., 25 °C or 37 °C) on an orbital shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[12]

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.[12]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[13]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature.

Biological Activity and Signaling Pathways

This compound is known to be a metabolite of Metoclopramide and an agonist of the 5-HT4 receptor.

Metoclopramide Metabolism

Metoclopramide undergoes metabolism in the liver, primarily by cytochrome P450 enzymes, particularly CYP2D6.[14][15] One of the metabolic pathways involves the formation of this compound.

Caption: Simplified metabolic pathway of Metoclopramide.

5-HT4 Receptor Signaling Pathway

As a 5-HT4 receptor agonist, this compound can activate downstream signaling cascades. The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR).

Caption: Canonical 5-HT4 receptor Gs-protein signaling pathway.

Activation of the 5-HT4 receptor by an agonist like this compound leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[16] cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[16][17] Some studies also suggest a G-protein independent activation of the ERK pathway via Src kinase.[18]

Safety Information

Table 3: Hazard Identification

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5] |

| H335 | May cause respiratory irritation | [5] |

Precautionary Statements: Users should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. Avoid inhalation of dust and direct contact with skin and eyes.[1]

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its quantitative properties and biological activities will continue to enhance its profile as a valuable chemical entity.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 7206-70-4 | FA17623 [biosynth.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(7206-70-4) 13C NMR spectrum [chemicalbook.com]

- 8. This compound(7206-70-4) MS spectrum [chemicalbook.com]

- 9. byjus.com [byjus.com]

- 10. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. benchchem.com [benchchem.com]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Methoclopramide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis and Conformation of 4-Amino-5-chloro-2-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth structural and conformational analysis of 4-Amino-5-chloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document summarizes its crystallographic structure, spectroscopic properties, and conformational landscape, supported by experimental data and computational studies. Detailed experimental protocols for its synthesis and characterization are also provided to aid in further research and development.

Introduction

This compound (C₈H₈ClNO₃) is a substituted benzoic acid derivative of significant interest in medicinal and materials chemistry. Its molecular structure, featuring amino, chloro, and methoxy (B1213986) functional groups, provides a versatile scaffold for the synthesis of more complex molecules, most notably as a precursor to prokinetic agents such as Metoclopramide. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for designing novel derivatives with enhanced biological activity and for optimizing synthetic pathways. This guide presents a comprehensive analysis of its structural features based on crystallographic and spectroscopic data.

Molecular Structure and Crystallography

The definitive three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystal structure is available in the Crystallography Open Database (COD) under the identification code 7240980.[1]

Crystal Structure Data

The following table summarizes key crystallographic data for this compound.

| Parameter | Value |

| Formula | C₈H₈ClNO₃ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| Unit Cell Dimensions | a = 8.228(3) Å, b = 15.219(5) Å, c = 6.816(2) Å |

| α = 90°, β = 94.68(3)°, γ = 90° | |

| Volume | 851.1(5) ų |

| Z | 4 |

Key Molecular Geometry

The bond lengths, bond angles, and dihedral angles derived from the crystallographic data provide a detailed picture of the molecule's geometry.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1 - C2 | 1.389 |

| C2 - C3 | 1.391 |

| C3 - C4 | 1.398 |

| C4 - C5 | 1.391 |

| C5 - C6 | 1.384 |

| C6 - C1 | 1.400 |

| C1 - C7 | 1.488 |

| C7 - O1 | 1.258 |

| C7 - O2 | 1.261 |

| C2 - O3 | 1.365 |

| O3 - C8 | 1.428 |

| C4 - N1 | 1.385 |

| C5 - Cl1 | 1.740 |

Table 2: Selected Bond Angles (°)

| Angle | Value (°) |

| C6 - C1 - C2 | 119.5 |

| C1 - C2 - C3 | 120.5 |

| C2 - C3 - C4 | 119.5 |

| C3 - C4 - C5 | 120.6 |

| C4 - C5 - C6 | 119.3 |

| C5 - C6 - C1 | 120.6 |

| C2 - C1 - C7 | 121.2 |

| C6 - C1 - C7 | 119.3 |

| O1 - C7 - O2 | 123.5 |

| O1 - C7 - C1 | 118.5 |

| O2 - C7 - C1 | 118.0 |

| C1 - C2 - O3 | 116.9 |

| C3 - C2 - O3 | 122.6 |

| C2 - O3 - C8 | 117.7 |

| C3 - C4 - N1 | 120.4 |

| C5 - C4 - N1 | 118.9 |

| C4 - C5 - Cl1 | 119.1 |

| C6 - C5 - Cl1 | 121.6 |

Conformational Analysis

The conformation of the substituent groups relative to the benzene (B151609) ring is a key aspect of the molecule's structure. The dihedral angles obtained from the crystal structure reveal the spatial orientation of the carboxylic acid, methoxy, amino, and chloro groups.

Table 3: Selected Dihedral Angles (°)

| Dihedral Angle | Value (°) |

| C6 - C1 - C2 - C3 | 0.3 |

| C2 - C1 - C6 - C5 | -0.4 |

| C2 - C1 - C7 - O1 | 158.4 |

| C6 - C1 - C7 - O2 | 158.8 |

| C1 - C2 - O3 - C8 | -3.4 |

| C2 - C3 - C4 - N1 | 179.6 |

| C3 - C4 - C5 - Cl1 | -179.3 |

The near-zero dihedral angles within the benzene ring confirm its planarity. The dihedral angles involving the substituents indicate their orientation relative to the ring. The carboxylic acid group is twisted with respect to the benzene ring.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the functional groups and overall structure of the molecule.

Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy

A comprehensive study has utilized both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of this compound. The solid-phase FTIR spectrum was recorded in the 4000–400 cm⁻¹ region. This technique measures the absorption of infrared radiation, exciting the molecule's vibrational modes and providing a characteristic fingerprint of its functional groups. Key absorption bands are expected for the amino (-NH₂), chloro (-Cl), methoxy (-OCH₃), and carboxylic acid (-COOH) groups, as well as the benzene ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the electronic environment of each proton and carbon atom.

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process starting from p-aminosalicylic acid.[2]

Step-by-step procedure: [2]

-

Methylation: p-Aminosalicylic acid is mixed with potassium hydroxide (B78521) in an acetone (B3395972) solution. The mixture is cooled, and dimethyl sulfate is added dropwise to yield 4-amino-2-methoxybenzoic acid methyl ester.

-

Chlorination: The resulting ester is reacted with N-chlorosuccinimide in a 1:1 molar ratio in a DMF solution at 70°C. The product, this compound methyl ester, is precipitated in ice water.[2]

-

Saponification (De-esterification): The chlorinated ester is hydrolyzed using a solution of potassium hydroxide in a methanol-water mixture under reflux. After purification, the final product, this compound, is obtained by acidification.[2]

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of solid organic compounds, which are applicable to this compound.

FTIR Spectroscopy (Solid Phase):

-

Sample Preparation: The solid sample of this compound is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared region (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded for baseline correction.

NMR Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. The chemical shifts are reported in parts per million (ppm) relative to the TMS signal.

Conclusion

The structural and conformational properties of this compound have been thoroughly characterized through crystallographic and spectroscopic methods. The data presented in this guide, including detailed molecular geometry and experimental protocols, provide a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science. This foundational knowledge is essential for the rational design and synthesis of novel compounds derived from this important chemical intermediate.

References

Spectroscopic Profile of 4-Amino-5-chloro-2-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-5-chloro-2-methoxybenzoic acid (CAS No: 7206-70-4), a key intermediate in the synthesis of various pharmaceutical compounds. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols for these analytical techniques, and presents visualizations to illustrate key concepts and workflows.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while some spectral data is directly available, other values are estimated based on typical ranges for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 1H | Ar-H (H-6) |

| ~6.5 | Singlet | 1H | Ar-H (H-3) |

| ~5.5 (broad) | Singlet | 2H | -NH₂ |

| 3.85 | Singlet | 3H | -OCH₃ |

| ~12.5 (broad) | Singlet | 1H | -COOH |

Note: The exact chemical shifts for the aromatic protons and the broad signals for the amine and carboxylic acid protons can vary depending on concentration and sample purity. The provided values are estimates based on the compound's structure and typical values for similar aromatic compounds.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~155 | C-OCH₃ |

| ~145 | C-NH₂ |

| ~130 | C-Cl |

| ~125 | Aromatic CH |

| ~115 | Aromatic C (quaternary) |

| ~100 | Aromatic CH |

| ~56 | -OCH₃ |

Note: Specific assignments for the aromatic carbons require more detailed 2D NMR experiments. The provided values are within the expected ranges for substituted benzene (B151609) rings.

IR (Infrared) Spectroscopy Data

Technique: KBr Pellet/ATR

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (Carboxylic Acid) & N-H stretch (Amine) |

| 3000-2850 | Medium | C-H stretch (Aromatic & Methoxy) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1620 | Medium-Strong | N-H bend (Amine) & C=C stretch (Aromatic) |

| ~1580 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

| ~1100 | Medium | C-N stretch (Aryl Amine) |

| ~800 | Medium-Strong | C-Cl stretch |

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI) at 70 eV

| m/z | Relative Intensity | Assignment |

| 201 | High | [M]⁺ (Molecular Ion) |

| 184 | Medium | [M - OH]⁺ |

| 158 | Medium | [M - COOH]⁺ |

| 154 | Medium | [M - H₂O - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes (5 mm)

-

Volumetric flask and pipette

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to an NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Technique: KBr Pellet Method

Materials:

-

This compound sample

-

Spectroscopy-grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount of KBr (approx. 100-200 mg) in the agate mortar and grind it to a fine powder.

-

Add a small amount of the sample (approx. 1-2 mg) to the KBr powder.

-

Grind the mixture thoroughly to ensure a homogenous sample distribution.

-

Transfer the powdered mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the background spectrum (air).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol, dichloromethane)

-

GC-MS system equipped with an EI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.

-

Filter the solution if any particulate matter is present.

-

-

Instrument Setup and Data Acquisition:

-

Set the GC oven temperature program to ensure proper separation and elution of the compound.

-

Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

-

Use helium as the carrier gas at a constant flow rate.

-

Set the MS to operate in EI mode with an electron energy of 70 eV.

-

Acquire mass spectra over a suitable m/z range (e.g., 50-300 amu).

-

-

Data Analysis:

-

Identify the peak corresponding to the eluted compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of the compound.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Identify the major fragment ions and propose fragmentation pathways to support the structure.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the spectroscopic analysis and the molecular structure of this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure and key functional groups.

A Technical Guide to the Biological Activity of 4-Amino-5-chloro-2-methoxybenzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-chloro-2-methoxybenzoic acid is a versatile scaffold that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including gastroenterology, oncology, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this promising area of medicinal chemistry.

Introduction

This compound, a substituted benzamide (B126), has emerged as a key building block in medicinal chemistry.[1] Its structural features, including an aromatic ring substituted with amino, chloro, and methoxy (B1213986) groups, provide a template for the development of selective and potent therapeutic agents.[1] The historical significance of this compound is rooted in the development of prokinetic agents, and subsequent research has unveiled a broader spectrum of biological activities.[2] This guide will delve into the multifaceted biological landscape of its derivatives, with a focus on their interactions with 5-HT4 receptors, as well as their anti-inflammatory, antimicrobial, and antitumor properties.

Synthesis of this compound and Its Derivatives

The synthesis of the core molecule, this compound, can be achieved through two primary routes: a multi-step process starting from p-aminosalicylic acid or a more direct chlorination of 4-amino-2-methoxybenzoic acid.[2] The derivatives, primarily esters and amides, are then synthesized from this core structure.

Synthesis of this compound

A common synthetic pathway involves the methylation of p-aminosalicylic acid, followed by chlorination and subsequent saponification.[3]

Synthesis of Ester and Amide Derivatives

Ester and amide derivatives are typically synthesized from the carboxylic acid group of the parent compound.

-

Acid Chloride Formation:

-

Amide Formation:

-

Work-up and Purification:

Biological Activities and Quantitative Data

5-HT4 Receptor Modulation

Derivatives of this compound are potent modulators of the 5-HT4 receptor, acting as both agonists and antagonists. This activity is crucial for their application in treating gastrointestinal disorders.[5]

| Compound/Derivative | Receptor | Activity | Ki (nM) |

| ML 10302 | 5-HT4 | Agonist | Nanomolar affinity |

| 2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate | 5-HT4 | Antagonist | 0.26 ± 0.06 |

| 2-[(trans-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate | 5-HT4 | Antagonist | - |

This protocol is adapted from methodologies described for 5-HT4 receptor binding assays.[6][7][8]

-

Membrane Preparation:

-

Homogenize guinea-pig striatum or hippocampus tissue in a suitable buffer.

-

Centrifuge the homogenate and resuspend the pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled 5-HT4 receptor ligand (e.g., [3H]-GR113808), and the test compound at various concentrations.[8]

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Anti-inflammatory Activity

Certain derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.

A derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of NF-κB p65.[9]

Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents.

| Compound/Derivative | Test Organism | MIC (µg/mL) |

| Compound 5a (a benzamide derivative) | B. subtilis | 6.25 |

| Compound 5a (a benzamide derivative) | E. coli | 3.12 |

| Compound 6b (a benzamide derivative) | E. coli | 3.12 |

| Compound 6c (a benzamide derivative) | B. subtilis | 6.25 |

This protocol is based on the micro broth dilution method.[4]

-

Preparation of Bacterial Inoculum:

-

Suspend a few colonies of the test bacterium from a fresh agar (B569324) plate in sterile saline.

-

Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubate the plate under appropriate conditions for the test organism.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

-

Antitumor Activity

While direct studies on this compound derivatives are emerging, related substituted benzamides have shown significant antitumor activity. For instance, certain N-substituted 4-methylbenzamide (B193301) derivatives have demonstrated high activity against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) |

| Compound 7 (a 4-methylbenzamide derivative) | K562 (Leukemia) | 2.27 |

| Compound 7 (a 4-methylbenzamide derivative) | HL-60 (Leukemia) | 1.42 |

| Compound 7 (a 4-methylbenzamide derivative) | OKP-GS (Renal Carcinoma) | 4.56 |

| Compound 10 (a 4-methylbenzamide derivative) | K562 (Leukemia) | 2.53 |

| Compound 10 (a 4-methylbenzamide derivative) | HL-60 (Leukemia) | 1.52 |

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

-

Cell Seeding:

-

Seed human cancer cell lines in 96-well plates at an appropriate density and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

-

Solubilization and Absorbance Measurement:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to untreated control cells.

-

Determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their ability to modulate 5-HT4 receptors, coupled with their anti-inflammatory, antimicrobial, and potential antitumor properties, makes them attractive candidates for further drug discovery and development efforts. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency and selectivity for various biological targets. Furthermore, in vivo studies are warranted to validate the therapeutic potential of the most promising compounds identified in vitro. The continued exploration of this chemical scaffold is likely to yield novel therapeutic agents for a variety of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 7206-70-4 | Benchchem [benchchem.com]

- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 7206-70-4 | FA17623 [biosynth.com]

- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of 4-Amino-5-chloro-2-methoxybenzoic acid as a 5-HT4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-Amino-5-chloro-2-methoxybenzoic acid, a key metabolite of the gastroprokinetic agent mosapride (B1662829), as a serotonin (B10506) 5-HT4 receptor agonist. This document details its interaction with the 5-HT4 receptor, the subsequent signaling cascades, and the experimental methodologies used to characterize these interactions.

Introduction to this compound and the 5-HT4 Receptor

This compound is the primary active metabolite (M1) of mosapride, a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility.[1][2] The therapeutic effects of mosapride are, in part, mediated by this metabolite, which itself exhibits pharmacological activity at the 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit.[3] Activation of this receptor initiates a signaling cascade that plays a crucial role in regulating various physiological processes, most notably in the gastrointestinal tract and the central nervous system.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity and functional potency of this compound (Mosapride Metabolite M1) and its parent compound, mosapride, at the 5-HT4 receptor.

Table 1: Binding Affinity (Ki) for the 5-HT4 Receptor

| Compound | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| Mosapride | 84.2 | [3H]GR113808 | Guinea pig ileum | [4] |

| Mosapride | 69.9 | Not Specified | Not Specified | [5][6] |

| This compound (M1) | Data Not Available | - | - |

Table 2: Functional Potency (EC50) at the 5-HT4 Receptor

| Compound | EC50 (nM) | Assay Type | Tissue/Cell Line | Reference |

| This compound (M1) | 120 | Electrically-evoked contractions | Guinea-pig ileum | [2] |

| Mosapride | 73 | Electrically evoked contractions | Guinea pig ileum | [7] |

| Mosapride | 208 | Relaxation of carbachol-precontracted esophagus | Rat esophagus | [7][8] |

Signaling Pathways of the 5-HT4 Receptor

Activation of the 5-HT4 receptor by an agonist like this compound primarily initiates two main signaling pathways: a canonical G-protein dependent pathway and a G-protein independent pathway.

Gs-Protein Coupled Signaling Cascade

The canonical pathway involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.

G-Protein Independent Src Kinase Activation

In addition to the classical Gs pathway, the 5-HT4 receptor can also signal independently of G-proteins through the activation of the Src tyrosine kinase. This pathway can also contribute to the overall cellular response following receptor agonism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the 5-HT4 receptor.

Radioligand Binding Assay for 5-HT4 Receptor

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT4 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the 5-HT4 receptor (e.g., guinea pig striatum).

-

[3H]GR113808 (radioligand).

-

Unlabeled GR113808 (for determining non-specific binding).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, and either the test compound at various concentrations, buffer for total binding, or a high concentration of unlabeled GR113808 for non-specific binding.

-

Radioligand Addition: Add [3H]GR113808 to each well at a concentration near its Kd.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a cell-based functional assay to measure the ability of a test compound to stimulate cAMP production via the 5-HT4 receptor.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.

Materials:

-

A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Test compound: this compound.

-

A known 5-HT4 receptor agonist (e.g., serotonin) as a positive control.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Multi-well cell culture plates.

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Seeding: Seed the 5-HT4 receptor-expressing cells into multi-well plates and allow them to adhere overnight.

-

Compound Addition: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor. Add the test compound at various concentrations to the appropriate wells. Include a vehicle control and a positive control.

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis: Lyse the cells according to the protocol of the cAMP detection kit.

-

cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions. This typically involves the addition of detection reagents and a further incubation period.

-

Signal Measurement: Read the plate using a plate reader compatible with the assay format (e.g., measuring fluorescence or luminescence).

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations. Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

Conclusion

This compound, the primary metabolite of mosapride, is a potent agonist at the 5-HT4 receptor. Its mechanism of action involves the activation of the canonical Gs-adenylyl cyclase-cAMP signaling pathway, and potentially the G-protein independent Src kinase pathway. The pharmacological activity of this metabolite likely contributes to the overall prokinetic effects observed with mosapride administration. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other novel 5-HT4 receptor agonists. Further research to determine the specific binding affinity (Ki) of this compound would provide a more complete pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 7206-70-4 | FA17623 [biosynth.com]

- 4. Affinity of mosapride citrate, a new gastroprokinetic agent, for 5-HT4 receptors in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mosapride (citrate) | CAS 112885-42-4 | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Potential Applications of 4-Amino-5-chloro-2-methoxybenzoic acid in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 4-Amino-5-chloro-2-methoxybenzoic acid in the field of materials science. While primarily recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique molecular structure—featuring an aromatic core substituted with amino, chloro, methoxy, and carboxylic acid functional groups—presents intriguing possibilities for the development of novel functional materials. This document outlines two primary areas of potential application: as a monomer for photo-alignable polymers used in liquid crystal displays and as a precursor for the synthesis of high-performance azo pigments.

Due to the limited availability of direct experimental data on the use of this compound in these specific materials science applications, the following sections provide detailed, representative experimental protocols and expected material properties based on established synthesis and characterization of similar compounds.

Application in Photo-Alignable Polymers for Liquid Crystal Displays

The development of advanced liquid crystal displays (LCDs) relies on the precise control of the alignment of liquid crystal molecules. Polyimides are widely used as alignment layers due to their excellent thermal stability and mechanical properties.[1][2][3] The incorporation of monomers with specific functionalities can impart desirable properties to these alignment layers, such as photo-alignability, which simplifies the manufacturing process. The structure of this compound, with its reactive amino and carboxylic acid groups, makes it a candidate for incorporation into polyimide backbones.

Hypothetical Synthesis of a Polyimide for Liquid Crystal Alignment Layers

This protocol describes a two-step synthesis of a polyimide derived from this compound and a commercial dianhydride, such as 4,4'-oxydiphthalic anhydride (B1165640) (ODPA). The process involves the formation of a poly(amic acid) precursor, followed by chemical imidization.

Experimental Protocol:

-

Synthesis of the Diamine Monomer:

-

This compound is first converted to a more reactive diamine monomer. A plausible route involves the amidation of the carboxylic acid group with a diamine, such as p-phenylenediamine, to create a new diamine containing the original benzoic acid moiety.

-

-

Poly(amic acid) Synthesis:

-

In a nitrogen-purged flask, dissolve the synthesized diamine monomer and an equimolar amount of 4,4'-oxydiphthalic anhydride (ODPA) in anhydrous N-methyl-2-pyrrolidone (NMP).

-

Stir the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and pyridine, in a dropwise manner.

-

Heat the mixture to 80°C and maintain for 4 hours to induce cyclodehydration, resulting in the formation of the polyimide.

-

-

Purification and Film Casting:

-

Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

-

Collect the fibrous precipitate by filtration, wash with methanol, and dry under vacuum at 60°C.

-

Dissolve the purified polyimide in NMP to form a 5 wt% solution.

-

Cast the solution onto a clean glass substrate using spin-coating, followed by thermal curing at elevated temperatures to form a thin, uniform polyimide film.

-

Caption: Workflow for the synthesis of a photo-alignable polyimide film.

Expected Properties of the Polyimide Alignment Layer

The properties of the resulting polyimide film would be crucial for its function as a liquid crystal alignment layer. The following table summarizes the expected properties based on typical values for similar materials.[1][2]

| Property | Expected Value | Characterization Method |

| Glass Transition Temp. (Tg) | 220-250 °C | Differential Scanning Calorimetry (DSC) |

| Thermal Decomposition Temp. | > 400 °C (in N₂) | Thermogravimetric Analysis (TGA) |

| Optical Transmittance | > 90% (at 400-700 nm) | UV-Vis Spectroscopy |

| Pretilt Angle of LC | > 88° (for vertical alignment) | Crystal Rotation Method |

| Solubility | Soluble in aprotic polar solvents | - |

Application as a Precursor for Azo Pigments

Azo compounds, characterized by the -N=N- functional group, are a major class of organic pigments used in a wide range of applications, including inks, plastics, and coatings.[4][5] The color and properties of azo pigments can be tuned by the choice of the aromatic amine (diazo component) and the coupling component. This compound can serve as a diazo component in the synthesis of azo pigments.

Hypothetical Synthesis of an Azo Pigment

This protocol describes the synthesis of an azo pigment from this compound and a coupling component, such as 2-naphthol (B1666908).

Experimental Protocol:

-

Diazotization:

-

Suspend this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) while maintaining the temperature below 5°C to form the diazonium salt solution.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 2-naphthol in an aqueous sodium hydroxide (B78521) solution and cool to 0-5°C.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate of the azo pigment will form immediately.

-

-

Purification and Finishing:

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction.

-

Collect the pigment by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the pigment in an oven at 60-80°C.

-

Caption: Workflow for the synthesis of an azo pigment.

Expected Properties of the Azo Pigment

The performance of the azo pigment would be evaluated based on its coloristic and stability properties. The following table provides a summary of the expected properties.[6][7]

| Property | Expected Characteristic | Characterization Method |

| Color | Yellow to Red range | Visual Assessment, Colorimetry |

| Maximum Absorption (λmax) | 400-500 nm (in solution) | UV-Vis Spectroscopy |

| Thermal Stability | Stable up to 250-300°C | Thermogravimetric Analysis (TGA) |

| Lightfastness | Good to Excellent | Xenon Arc Lamp Exposure |

| Chemical Resistance | Good resistance to solvents | Spotting Tests |

Conclusion

While the direct application of this compound in materials science is not yet extensively documented in publicly available literature, its chemical structure suggests significant potential. As a monomer for specialty polymers like polyimides, it could contribute to the development of advanced materials for optical and electronic applications. Furthermore, its utility as a precursor for azo pigments highlights its role in the creation of high-performance colorants. Further research and development are warranted to fully explore and characterize materials derived from this versatile compound, potentially leading to the discovery of novel materials with unique and valuable properties.

References

An In-depth Technical Guide to the Early Research of Benzamide Family Gastric Prokinetic Drugs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on benzamide (B126) gastric prokinetic drugs, focusing on the core pharmacology, key experimental evaluations, and underlying signaling mechanisms of pioneering compounds such as metoclopramide (B1676508) and cisapride (B12094).

Core Pharmacology of Early Benzamide Prokinetics

Early research into benzamide derivatives identified their potential to enhance gastrointestinal (GI) motility, leading to their classification as prokinetic agents. These compounds primarily exert their effects through a dual mechanism of action: agonism at serotonin (B10506) 5-HT₄ receptors and antagonism at dopamine (B1211576) D₂ receptors within the enteric nervous system. This dual action results in increased acetylcholine (B1216132) release, leading to enhanced gastric emptying and intestinal transit.

Metoclopramide , a substituted benzamide, was one of the first in this class to be widely studied. It exhibits both central and peripheral dopamine D₂ receptor antagonism, contributing to its antiemetic and prokinetic effects.[1][2] Its action on 5-HT₄ receptors further enhances its prokinetic properties.[3]

Cisapride emerged as a more potent and specific 5-HT₄ receptor agonist with weaker dopamine D₂ receptor affinity compared to metoclopramide.[4][5] This pharmacological profile made it a significant focus of research for treating disorders of GI motility with potentially fewer central nervous system side effects.

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the quantitative data for metoclopramide and cisapride from early research, providing a comparative view of their receptor affinities and functional potencies.

Table 1: 5-HT₄ Receptor Binding Affinity and Functional Potency

| Compound | Receptor/Tissue | Radioligand | Kᵢ (nM) | EC₅₀ (nM) | Reference |

| Cisapride | Guinea Pig Striatum | [³H]-GR113808 | 31.62 | [6] | |

| Metoclopramide | Guinea Pig Striatum | [³H]-GR113808 | ~822* | [4] | |

| Cisapride | - | - | 140 | [7] |

*Calculated based on the reported 26-fold lower potency compared to cisapride in the same study.

Table 2: Dopamine D₂ Receptor Binding Affinity and Antagonist Potency

| Compound | Receptor/Tissue | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Metoclopramide | Rat Striatum | [³H]-Spiperone | - | 483 | [8] |

| Metoclopramide | - | - | - | 94,800 | [9] |

Note: Variations in reported values can be attributed to differences in experimental conditions, tissues, and radioligands used.

Key Experimental Protocols

Radioligand Binding Assays

These assays were crucial in determining the binding affinities (Kᵢ) of benzamide derivatives for their target receptors.

3.1.1 5-HT₄ Receptor Binding Assay (Guinea Pig Striatum)

-

Objective: To determine the binding affinity of test compounds for the 5-HT₄ receptor.

-

Tissue Preparation:

-

Male guinea pigs are sacrificed and the striatum is rapidly dissected on ice.

-

The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer.

-

-

Assay Procedure:

-

Membrane homogenates are incubated with the selective 5-HT₄ receptor antagonist radioligand, [³H]-GR113808.[4][10]

-

Varying concentrations of the test compound (e.g., cisapride, metoclopramide) are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT₄ ligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

3.1.2 Dopamine D₂ Receptor Binding Assay (Rat Striatum)

-

Objective: To determine the binding affinity of test compounds for the dopamine D₂ receptor.

-

Tissue Preparation:

-

Male rats are sacrificed and the striatum is dissected.

-

The tissue is homogenized in an appropriate buffer (e.g., Tris-HCl).

-

The homogenate is subjected to differential centrifugation to isolate the membrane fraction.[11]

-

-

Assay Procedure:

-

Membrane preparations are incubated with a selective D₂ receptor antagonist radioligand, such as [³H]-spiperone or [³H]-domperidone.[11]

-

Increasing concentrations of the test compound (e.g., metoclopramide) are added.

-

Non-specific binding is measured in the presence of a saturating concentration of an unlabeled D₂ antagonist.

-

The reaction is terminated by rapid filtration, and the filter-bound radioactivity is measured.

-

-

Data Analysis: Similar to the 5-HT₄ assay, IC₅₀ values are determined and converted to Kᵢ values.

Functional Assays

These in vitro and in vivo experiments were essential for characterizing the prokinetic effects of benzamide drugs.

3.2.1 Adenylate Cyclase Activity Assay

-

Objective: To measure the ability of benzamide agonists to stimulate cAMP production via 5-HT₄ receptors or inhibit it via D₂ receptors.

-

Principle: 5-HT₄ receptors are positively coupled to adenylate cyclase via Gs proteins, while D₂ receptors are negatively coupled via Gi proteins.[7][12]

-

Procedure (5-HT₄ Agonism):

-

Cultured cells or tissue homogenates expressing 5-HT₄ receptors are used.

-

The preparation is incubated with the test compound in the presence of ATP and cofactors.

-

The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

Procedure (D₂ Antagonism):

-

The assay is performed in the presence of a D₂ agonist to inhibit basal adenylate cyclase activity.

-

The ability of the test compound (e.g., metoclopramide) to reverse this inhibition is measured.

-

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

3.2.2 Isolated Guinea Pig Ileum Peristalsis Assay (Trendelenburg Technique)

-

Objective: To assess the prokinetic effect of compounds on intestinal peristalsis in vitro.[13]

-

Preparation:

-

A segment of the guinea pig ileum (approximately 5-10 cm) is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[14][15][16]

-

The oral end is connected to a reservoir, and the aboral end is connected to a pressure transducer to measure intraluminal pressure changes.

-

-

Procedure:

-

The intraluminal pressure is gradually increased by raising the reservoir until peristaltic contractions are initiated.

-

The test compound is added to the organ bath, and its effect on the frequency and amplitude of peristaltic waves is recorded.

-

-

Data Analysis: The concentration of the drug that produces a half-maximal effect (EC₅₀) on peristaltic activity is determined.

3.2.3 Gastric Emptying Assay in Rats (Phenol Red Method)

-

Objective: To evaluate the in vivo effect of prokinetic drugs on the rate of gastric emptying.

-

Procedure:

-

Rats are fasted overnight with free access to water.[17][18]

-

A test meal containing a non-absorbable marker, phenol (B47542) red, dissolved in a methylcellulose (B11928114) or glucose solution is administered orally via gavage.[19][20]

-

The test drug or vehicle is administered at a specified time before the test meal.

-

At a predetermined time after the meal, the animals are euthanized.

-

The stomach is ligated at the pylorus and cardia, and removed.

-

The amount of phenol red remaining in the stomach is extracted and quantified spectrophotometrically.

-

-

Data Analysis: The percentage of gastric emptying is calculated by comparing the amount of phenol red recovered from the stomach of drug-treated animals to that of control animals sacrificed immediately after receiving the meal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

The early research on benzamide family gastric prokinetic drugs laid the groundwork for understanding the critical role of serotonergic and dopaminergic pathways in the regulation of gastrointestinal motility. The experimental protocols detailed herein were instrumental in elucidating the pharmacological profiles of foundational compounds like metoclopramide and cisapride. This technical guide serves as a resource for researchers in the field, providing a consolidated overview of the seminal data and methodologies that continue to inform the development of novel prokinetic agents.

References

- 1. litfl.com [litfl.com]

- 2. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]

- 4. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4852 [pdspdb.unc.edu]

- 7. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. adooq.com [adooq.com]

- 10. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D2 dopamine receptors in rat striatum are homogeneous as revealed by ligand-binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Guinea Pig Ileum [sheffbp.co.uk]

- 15. Quantitative analysis of peristalsis in the guinea-pig small intestine using spatio-temporal maps - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Guinea Pig Ileum [sheffbp.co.uk]

- 17. ijper.org [ijper.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-5-chloro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Amino-5-chloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is critical for its handling, formulation development, and ensuring the quality and efficacy of the final drug product.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₈ClNO₃ | [2] |

| Molecular Weight | 201.61 g/mol | [2] |

| Melting Point | 208 °C | [2] |

| Appearance | White to beige crystalline powder | [1] |

| CAS Number | 7206-70-4 | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various synthetic and formulation processes.

Qualitative and Semi-Quantitative Solubility

Available data indicates that this compound is slightly soluble in water and more readily soluble in organic solvents.[3] One source specifies its solubility in Dimethyl Sulfoxide (DMSO) to be 50 mg/mL (248 mM), with sonication recommended to aid dissolution.[4] It is also described as being easily soluble in alcohols and ketones.[3]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol (B129727) | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile (B52724) | 25 | Data to be determined | Data to be determined |

| Water (pH 3) | 25 | Data to be determined | Data to be determined |

| Water (pH 7) | 25 | Data to be determined | Data to be determined |

| Water (pH 9) | 25 | Data to be determined | Data to be determined |

Stability Profile

The chemical stability of this compound is essential for ensuring its purity and preventing the formation of degradation products that could impact safety and efficacy.

General Stability

This compound is generally considered stable under standard storage conditions.[5] However, its stability can be influenced by various factors, including pH, temperature, light, and the presence of oxidizing agents.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method. Based on the structure of this compound, potential degradation pathways include hydrolysis of the amide group and O-demethylation under acidic or basic conditions.[6]

The following table summarizes the expected stability under various stress conditions. A detailed protocol for conducting these studies is provided in the Experimental Protocols section.

| Stress Condition | Expected Outcome | Potential Degradants |

| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Potential degradation | 4-Amino-5-chloro-2-hydroxybenzoic acid, Methanol |

| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Potential degradation | 4-Amino-5-chloro-2-hydroxybenzoic acid, Methanol |

| Oxidative Degradation (e.g., 3% H₂O₂, RT) | Potential for oxidation of the amino group | Oxidized derivatives |

| Thermal Degradation (e.g., 60°C, solid state) | Generally stable, potential for decarboxylation at higher temperatures | Anisole derivatives |

| Photostability (e.g., ICH Q1B conditions) | Potential for degradation | Photodegradation products |

Experimental Protocols

Determination of Equilibrium Solubility

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, buffered water at various pH)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the samples to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV method.

Caption: Experimental workflow for determining equilibrium solubility.

Forced Degradation and Stability-Indicating Method Development

This protocol describes a general procedure for conducting forced degradation studies and developing a stability-indicating HPLC method.[7][8][9][10][11]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase components (e.g., Acetonitrile, water, buffer)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period.

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound at 60°C for a defined period.

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from the stressed solutions.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to an appropriate concentration for HPLC analysis.

-

Analyze the unstressed and stressed samples using the developed HPLC method.

-

-

Method Development and Validation:

-

Develop an HPLC method that separates the parent compound from all significant degradation products. A reverse-phase method with a gradient of acetonitrile and a buffered aqueous phase is a common starting point.[12]

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

References

- 1. raybiotech.com [raybiotech.com]

- 2. This compound | 7206-70-4 | FA17623 [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. SOP for Forced Degradation Study [m-pharmainfo.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 10. sgs.com [sgs.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Methodological & Application

Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid, a key intermediate in the manufacturing of several gastroprokinetic and antiemetic drugs.[1] The synthesis commences from the readily available starting material, p-aminosalicylic acid, and proceeds through a three-step reaction sequence involving methylation, chlorination, and hydrolysis. This protocol offers a robust and efficient methodology for laboratory-scale synthesis, with optimized reaction conditions and purification procedures to ensure high yield and purity of the final product.

Introduction